molecular formula C6H15N B1602551 Triethyl-d15-amine CAS No. 66688-79-7

Triethyl-d15-amine

Cat. No.: B1602551
CAS No.: 66688-79-7
M. Wt: 116.28 g/mol
InChI Key: ZMANZCXQSJIPKH-NLBPYYKNSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical Science

Deuterium labeling is the process of replacing one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com This seemingly subtle change has profound implications due to the mass difference between the two isotopes. clearsynth.comrsc.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for C-D bond cleavage. rsc.orgresearchgate.net This phenomenon, known as the kinetic isotope effect, is a cornerstone of mechanistic studies in organic chemistry, allowing researchers to trace the pathways of chemical reactions. rsc.orgresearchgate.netprinceton.edu

Furthermore, deuterium-labeled compounds are chemically identical to their non-labeled counterparts but are distinguishable by various analytical techniques, most notably mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.comresearchgate.net This makes them ideal as internal standards for quantitative analysis, enabling precise measurements of substances in complex mixtures. researchgate.netscielo.org.mx

Overview of Deuterated Amine Applications in Advanced Studies

Deuterated amines, in particular, have found widespread use in advanced research. In medicinal chemistry, the strategic incorporation of deuterium into drug molecules can alter their metabolic pathways. clearsynth.comrsc.orgnih.gov By slowing down metabolic degradation at specific sites, the half-life and efficacy of a drug can be enhanced, potentially leading to improved therapeutic outcomes. nih.gov

In the field of materials science, deuteration can improve the stability and properties of polymers and organic light-emitting diodes (OLEDs). researchgate.net Moreover, deuterated amines serve as crucial tools in environmental and biological monitoring, where they are used in isotope dilution techniques to accurately quantify trace amounts of specific chemicals. rsc.orgresearchgate.net

Scope and Research Focus on Triethyl-d15-amine

This article focuses specifically on the chemical compound this compound. As a fully deuterated analog of triethylamine (B128534), where all fifteen hydrogen atoms have been replaced by deuterium, it serves as a quintessential example of a deuterated amine. scbt.com This report will delve into the fundamental properties, synthesis, and key research applications of this compound, highlighting its role as an internal standard in analytical chemistry and its utility in mechanistic studies. The discussion will be based on its well-defined physical and chemical characteristics.

Physicochemical Properties of this compound

This compound, with the chemical formula (C₂D₅)₃N, is the deuterated isotopologue of triethylamine. scbt.com Its physical and chemical characteristics are fundamental to its applications in scientific research.

General Properties

This compound is a colorless liquid at room temperature. chemicalbook.com It shares many physical properties with its non-deuterated counterpart, triethylamine, but with slight differences arising from the increased mass of deuterium. cymitquimica.com

Interactive Data Table: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula (C₂D₅)₃N scbt.com
Molecular Weight 116.28 g/mol scbt.com
CAS Number 66688-79-7 scbt.com
Appearance Colorless liquid chemicalbook.com
Melting Point -115 °C (lit.)
Boiling Point 88.8 °C (lit.)
Density 0.832 g/mL
Refractive Index n20/D 1.396 (lit.)
Flash Point -7 °C (closed cup) chemicalpoint.eu
Isotopic Purity Typically ≥98 atom % D

Synthesis and Isotopic Purity

The synthesis of this compound involves methods that ensure a high level of deuterium incorporation. Achieving high isotopic purity is critical for its applications, particularly when used as an internal standard.

General Synthetic Approaches

The preparation of deuterated amines can be achieved through various synthetic routes. One common strategy involves the use of deuterated starting materials. pearson.com For instance, the reaction of a deuterated alkyl halide with a suitable amine precursor can yield a deuterated amine. Another approach is through H-D exchange reactions, often catalyzed by transition metals like palladium, where hydrogen atoms on the amine molecule are replaced with deuterium from a deuterium source such as heavy water (D₂O). scielo.org.mxnih.gov

For this compound specifically, a plausible synthesis would involve the reaction of a deuterated ethylating agent, such as ethyl-d5 bromide, with ammonia (B1221849) or a deuterated amine precursor. The specific methodologies employed by commercial suppliers are often proprietary but are designed to maximize the deuterium incorporation.

Isotopic Purity Analysis

The isotopic purity of this compound is a crucial parameter and is typically determined using mass spectrometry and NMR spectroscopy. High isotopic purity, often exceeding 98% or even 99%, is essential to minimize interference from partially deuterated or non-deuterated species in sensitive analytical applications. scbt.comlgcstandards.com

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas, primarily in analytical chemistry and mechanistic studies.

Internal Standard in Mass Spectrometry

One of the most significant applications of this compound is as an internal standard in quantitative mass spectrometry. rsc.orgresearchgate.net In this role, a known amount of this compound is added to a sample containing its non-deuterated analog, triethylamine. Since both compounds have identical chemical properties, they behave similarly during sample preparation and analysis. clearsynth.com However, due to the mass difference (a mass shift of +15), they are easily distinguished by the mass spectrometer. This allows for the accurate quantification of triethylamine by correcting for any sample loss or variations in instrument response. scielo.org.mx

Use in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds, including this compound, play a crucial role in NMR spectroscopy. While deuterated solvents are more commonly known for their use in NMR to avoid large solvent signals in the proton spectrum, deuterated reference compounds also have their utility. tutorchase.com Deuterium resonates at a different frequency from protons, so using a deuterated standard can help in specific NMR experiments where proton signals might overlap. researchgate.net Furthermore, the deuterium signal can be used to lock the magnetic field frequency, ensuring the stability and accuracy of the NMR spectrometer. researchgate.net

Mechanistic Studies

The kinetic isotope effect associated with the C-D bond makes deuterated compounds like this compound useful in studying reaction mechanisms. rsc.orgresearchgate.netprinceton.edu By comparing the reaction rates of triethylamine and this compound, researchers can determine whether the cleavage of a C-H bond is involved in the rate-determining step of a reaction. This information is vital for understanding the intricate details of chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N,N-bis(1,1,2,2,2-pentadeuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMANZCXQSJIPKH-NLBPYYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583737
Record name N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66688-79-7
Record name N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl-d15-amine
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Advanced Spectroscopic and Analytical Characterization of Triethyl D15 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. numberanalytics.com In the context of Triethyl-d15-amine, NMR is instrumental in verifying its isotopic purity and understanding the subtle structural changes induced by deuterium (B1214612) substitution.

Deuterium NMR (²H NMR) for Isotopic Purity and Localization

Deuterium (²H) NMR spectroscopy is the primary method for directly observing the deuterium nuclei within the this compound molecule. This technique is essential for confirming the successful deuteration process and quantifying the isotopic purity of the compound. magritek.com The ²H NMR spectrum of this compound will exhibit signals corresponding to the deuterium atoms at the ethyl group positions, and the absence of signals in the proton (¹H) NMR spectrum at these positions confirms a high degree of deuteration. magritek.com Commercially available this compound typically has an isotopic purity of 98 atom % D or higher. sigmaaldrich.com

The chemical shift range in deuterium NMR is similar to that of proton NMR, although the signals for deuterium are broader. magritek.com This analysis verifies the effectiveness of the deuteration process by identifying the presence of deuterium and the corresponding disappearance of proton signals. magritek.com

¹H and ¹³C NMR for Structural Elucidation and Isotopic Effects

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. wikipedia.org The substitution of hydrogen with deuterium can cause small shifts in the ¹³C NMR signals, known as isotopic effects. olemiss.edu These effects can be useful for signal assignment in complex spectra. In some cases, deuterating a carbon can cause its peak to virtually disappear in a ¹³C NMR spectrum, which can help in assigning ambiguous peaks. olemiss.edu

Table 1: Typical NMR Data for Triethylamine (B128534) and its Deuterated Analogs

NucleusCompoundChemical Shift (ppm)Notes
¹H Triethylamine~2.5 (q), ~1.0 (t)Quartet for -CH₂- and triplet for -CH₃
¹H This compoundMinimal to no signalResidual signals indicate isotopic impurity
¹³C Triethylamine~46 (-CH₂-), ~12 (-CH₃)Chemical shifts are approximate
¹³C This compoundSimilar to TriethylamineSmall isotopic shifts may be observed
²H This compoundSignals corresponding to deuterated positionsConfirms isotopic labeling

This table is for illustrative purposes; actual chemical shifts can vary based on solvent and other experimental conditions.

Advanced NMR Techniques (e.g., NMR-GIAO, HP NMR)

For a more in-depth analysis, advanced NMR techniques can be employed. The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts with a high degree of accuracy. modgraph.co.ukgaussian.comyoutube.com This method can be used to theoretically calculate the NMR spectra of this compound and compare them with experimental data to validate the structure and understand the electronic effects of deuteration.

High-pressure (HP) NMR is another specialized technique that can provide insights into the behavior of this compound under non-standard conditions. While specific studies on this compound using HP NMR are not widely documented, this technique is generally used to study reaction mechanisms and molecular dynamics. numberanalytics.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds like this compound, offering high sensitivity and specificity. scioninstruments.com

Quantitative Analysis Using Isotopic Labeling (e.g., Stable Isotope Dilution Technique)

This compound is frequently used as an internal standard in quantitative analyses using the stable isotope dilution (SID) technique. d-nb.info In this method, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte (triethylamine). chromatographyonline.com Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they co-elute in chromatographic separations and experience similar ionization efficiencies in the mass spectrometer. biopharmaservices.com However, they are easily distinguished by their mass difference. chromatographyonline.com This allows for highly accurate and precise quantification of the analyte by correcting for sample loss during preparation and variations in instrument response. scioninstruments.comnih.gov

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis due to its ability to compensate for matrix effects and other sources of variability. biopharmaservices.com

Fragmentation Pattern Analysis of Deuterated Species (e.g., GC-MS, LC-ESI MS, Tandem MS)

The analysis of fragmentation patterns in mass spectrometry provides structural information about the molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI MS) are commonly used. nih.gov In amines, a common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom. whitman.edu

For this compound, the fragmentation pattern will be shifted by the mass of the deuterium atoms. For instance, the molecular ion peak will be at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. The mass shift for this compound is +15. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion and fragmenting it further. nih.govacs.org The fragmentation of deuterated compounds can sometimes lead to different relative intensities of fragment ions due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov This can provide additional insights into fragmentation mechanisms.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula (C₂D₅)₃N sigmaaldrich.com
Molecular Weight 116.28 g/mol sigmaaldrich.com
Mass Shift (vs. Triethylamine) M+15 sigmaaldrich.com
Primary Use in MS Internal Standard d-nb.info
Common Ionization Techniques GC-MS, LC-ESI MS nih.gov

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Decomposition Studies

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful hyphenated technique used to investigate the thermal stability and decomposition pathway of materials. process-insights.com The methodology involves continuously measuring the mass of a sample as it is heated at a controlled rate (TGA), while simultaneously identifying the gaseous products evolved during decomposition using a mass spectrometer (MS). gcms.czorslabs.com This provides a comprehensive profile of a material's thermal behavior, correlating specific mass loss events with the chemical identity of the evolved fragments. royce.ac.uk

When applied to this compound, TGA-MS studies would reveal its thermal degradation pattern. The TGA curve plots the percentage of weight loss against temperature, indicating the onset temperature of decomposition and subsequent degradation steps. nih.gov The MS, connected to the TGA furnace outlet, analyzes the evolved gas stream in real-time. process-insights.com

For this compound, the decomposition is expected to proceed via the cleavage of C-N and C-C bonds, leading to the formation of various deuterated fragments. The mass spectrometer would detect these fragments based on their mass-to-charge (m/z) ratio. By analyzing these m/z values, the decomposition mechanism can be elucidated. For instance, the loss of a deuterated ethyl radical (•C2D5) or the formation of deuterated ethene (C2D4) could be identified. Comparing the fragmentation pattern with that of non-deuterated Triethylamine allows for a detailed investigation of kinetic isotope effects on the compound's thermal stability.

Table 1: Potential Evolved Gas Fragments in TGA-MS of this compound vs. Triethylamine This table presents hypothetical, yet chemically plausible, fragments that could be detected during the thermal decomposition of this compound and its non-deuterated counterpart, Triethylamine. The m/z values are calculated for the most abundant isotopes.

Potential FragmentFormulam/z (from Triethylamine)Formulam/z (from this compound)
Parent Molecule (C₂H₅)₃N101(C₂D₅)₃N116
Loss of Methyl C₅H₁₂N⁺86C₅D₁₂N⁺98
Loss of Ethyl C₄H₁₀N⁺72C₄D₁₀N⁺82
Ethene C₂H₄28C₂D₄32
Ethyl Radical •C₂H₅29•C₂D₅34

Vibrational and Diffraction Spectroscopies

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.netresearchgate.net For this compound, these techniques are essential for confirming its isotopic purity and studying its molecular structure.

As a tertiary amine, this compound lacks N-H bonds. Consequently, its IR and Raman spectra are characterized by the absence of N-H stretching and bending vibrations, which typically appear in the 3300-3500 cm⁻¹ and 1560-1640 cm⁻¹ regions, respectively, for primary and secondary amines. spcmc.ac.inspectroscopyonline.comblogspot.com

The most significant feature in the IR and Raman spectra of this compound, when compared to standard Triethylamine, is the isotopic shift of the C-H vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium. The C-H stretching vibrations in aliphatic compounds typically occur between 2850 and 3000 cm⁻¹. In this compound, these are replaced by C-D stretching vibrations, which are expected to appear in the 2000-2250 cm⁻¹ region. Similarly, C-H bending vibrations will also shift to lower wavenumbers. The C-N stretching vibration for aliphatic amines, found in the 1020-1250 cm⁻¹ range, is also present and may experience a slight shift due to coupling with other vibrations affected by deuteration. spcmc.ac.in

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. researchgate.net

Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for Triethylamine and this compound This table shows the expected regions for key vibrational modes, highlighting the isotopic shift upon deuteration. Actual peak positions can vary based on the physical state and intermolecular interactions.

Vibrational ModeTypical Region for Triethylamine (cm⁻¹)Expected Region for this compound (cm⁻¹)
C-H Stretch 2850 - 2980N/A
C-D Stretch N/A2000 - 2250
C-H Bend 1370 - 1470N/A
C-D Bend N/A~950 - 1100
C-N Stretch 1020 - 12501000 - 1230
C-C Stretch 800 - 1000750 - 980

X-ray Diffraction and Electron Diffraction Studies

X-ray Diffraction (XRD) and Electron Diffraction are fundamental techniques for determining the three-dimensional arrangement of atoms and molecules.

X-ray Diffraction (XRD) is primarily used to analyze the crystal structure of solid materials. If this compound were solidified by cooling, single-crystal or powder XRD could be employed. Single-crystal XRD would provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive structural model of the molecule in the solid state. Powder XRD would yield a diffraction pattern that serves as a unique fingerprint for the crystalline phase and can provide information about lattice parameters. researchgate.net For liquid samples, XRD can reveal information about the average intermolecular distances and the general packing arrangement of the molecules, a state referred to as the cybotactic state. aps.org

Electron Diffraction is a technique often applied to gaseous samples or very thin crystalline films. timstar.co.uk For this compound in the gas phase, electron diffraction could be used to determine its molecular geometry with high precision, including the C-N and C-C bond lengths and the C-N-C bond angles. This data would provide valuable insight into the molecule's conformation, free from the intermolecular forces present in the liquid or solid states.

In-Situ Spectroscopic Techniques for Reaction Monitoring

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. nih.govwiley.com It allows for the analysis of liquid or solid samples directly, without extensive preparation, by measuring the IR spectrum at an interface where an internal reflection element is in contact with the sample. mdpi.com

For monitoring reactions involving this compound, an ATR-FTIR probe would be immersed in the reaction mixture. The progress of the reaction can be tracked by recording sequential spectra over time. This allows for the observation of the decrease in the intensity of absorption bands corresponding to the reactants (e.g., the C-D stretching bands of this compound) and the simultaneous increase in the intensity of bands associated with reaction intermediates and products. nih.gov This provides valuable kinetic and mechanistic information. For example, in a reaction where this compound acts as a base, the formation of its corresponding conjugate acid could be monitored.

Table 3: Hypothetical ATR-FTIR Monitoring of a Reaction with this compound This table illustrates how the integrated absorbance of key spectral bands might change over time during a hypothetical reaction where this compound is consumed.

Time (minutes)Integrated Absorbance of C-D Stretch (~2100 cm⁻¹)Integrated Absorbance of Product Peak (~1650 cm⁻¹)
0 1.000.00
5 0.750.25
10 0.500.50
20 0.200.80
30 0.050.95

In-Situ X-ray Absorption Spectroscopy

In-situ X-ray Absorption Spectroscopy (XAS) is a highly specific analytical method that provides information on the local geometric and electronic structure of a specific element within a material as a chemical reaction occurs. uu.nldesy.de XAS spectra are divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the bond distances and coordination numbers of neighboring atoms. researchgate.net

While more commonly applied to heavier elements, in-situ XAS could theoretically be used to study reactions involving this compound, particularly at the Nitrogen K-edge. Such an experiment would allow researchers to probe changes in the electronic environment and local coordination of the nitrogen atom during a process. For instance, if this compound were used as a ligand in a catalytic cycle or as a structure-directing agent in material synthesis, in-situ XAS could track changes in the N atom's bonding and oxidation state throughout the reaction. researchgate.net This technique is especially powerful for studying catalysts and materials under real operating conditions of temperature and pressure. desy.de

Mechanistic Elucidation and Kinetic Studies Involving Triethyl D15 Amine

Kinetic Isotope Effects (KIE) in Reaction Mechanism Determination

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. princeton.edu It is formally defined as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). By analyzing the magnitude of the KIE, significant insights into the bonding changes occurring in the rate-determining step of a reaction can be obtained. princeton.eduwikipedia.org

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For C-H bond cleavage, the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. Since the bond is broken in the transition state, this ZPE difference leads to a higher activation energy for the deuterated compound, resulting in a slower reaction rate and a "normal" KIE (kH/kD > 1). princeton.edu Theoretical maximum values for primary KIEs in C-H bond cleavage are typically around 7 at room temperature. The use of Triethyl-d15-amine in reactions where a C-H bond on an ethyl group is believed to be cleaved in the rate-limiting step would be expected to show a significant primary KIE.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs (typically 0.8 < kH/kD < 1.4) and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to rehybridization of the carbon atom. princeton.edu For example, in a reaction involving this compound, an SKIE could be observed if the nitrogen atom acts as a nucleophile, causing a change in the steric environment and vibrational modes of the adjacent C-D bonds in the transition state. Studies on the base-catalysed 1,3-prototropic rearrangement of 1-methylindene (B165137) using various tertiary amines have shown that secondary β-deuterium KIEs correlate inversely with primary KIEs, providing detailed information on the degree of proton transfer in the transition state. rsc.org

Deuterium (B1214612) labeling is a powerful strategy for pinpointing the rate-determining step (RDS) of a multi-step reaction. researchgate.net By comparing the reaction rate of a substrate with that of its deuterated analog, such as this compound, chemists can determine if a specific bond cleavage is part of the slowest step. youtube.com

If a reaction involving triethylamine (B128534) is hypothesized to proceed via a mechanism where C-H bond abstraction from an ethyl group is the rate-limiting step, replacing it with this compound should result in a significant primary KIE. If, however, no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-determining step, or that the bond cleavage occurs in a fast step after the RDS. youtube.com This method has been instrumental in distinguishing between reaction pathways, such as E1 and E2 elimination reactions. An E2 reaction, where the C-H bond is broken in the concerted RDS, exhibits a large primary KIE, whereas an E1 reaction, where the C-H bond is broken after the rate-limiting carbocation formation, shows a small secondary KIE. princeton.edu

Primary and Secondary KIE Analysis

Reaction Kinetics and Pathways of this compound

The reaction kinetics and pathways of this compound are studied across various transformations, including oxidation, nucleophilic/electrophilic reactions, and its interaction with carbon dioxide.

The oxidation of tertiary amines like triethylamine is a significant process in atmospheric chemistry and water treatment. Studies on the reaction of triethylamine with ozone show high reactivity, with species-specific second-order rate constants for the neutral amine being as high as 2.2 × 10⁶ M⁻¹s⁻¹. nih.gov The primary reaction mechanism is understood to be a nucleophilic attack of the amine's nitrogen atom on the ozone molecule. researchgate.net This leads to the formation of products such as triethylamine N-oxide. nih.govresearchgate.net

The use of this compound in these studies allows for a detailed mechanistic investigation through KIE analysis. For instance, in the photooxidation of triethylamine, 1-diethylaminobutadiene was identified as a product, and studies involving this compound were noted. The atmospheric photo-oxidation of amines is primarily driven by reactions with OH radicals, which abstract a hydrogen atom. nilu.com A KIE study using this compound could quantify the preference for abstraction at the N-H position (if present in primary/secondary amines) versus the C-H position on the alkyl chains.

Rate Constants for Reactions of Ozone with Triethylamine and Related Products
CompoundRate Constant (M⁻¹s⁻¹)pH
Triethylamine2.2 x 10⁶>pKa
N,N-diethylhydroxylamine6.8 x 10⁵7

Data sourced from a study on the kinetics and mechanisms of aliphatic amine reactions with ozone. nih.gov The rate constant for triethylamine is for the neutral species.

Triethylamine is widely used as a base catalyst and nucleophile in organic synthesis. Its nucleophilicity is greater than that of primary amines and ammonia (B1221849) due to the electron-donating effect of the ethyl groups, though it is also more sterically hindered. masterorganicchemistry.com The reversible reaction of amines with carbon dioxide has been shown to reduce their nucleophilic reactivity, a principle that could be applied as a "green" protecting group strategy. nih.gov

In transformations where triethylamine acts as a base to facilitate a reaction, such as in transfer hydrogenations using formic acid/triethylamine, deuterium labeling can elucidate the mechanism. researchgate.net Using this compound in such a system would help determine if the amine is merely an inert proton acceptor or if it participates more intimately in the hydrogen transfer steps. Similarly, in combined enamine and transition metal catalysis, an amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nih.gov While typically chiral primary or secondary amines are used for this, the principles of using a deuterated amine like this compound to probe for unintended side reactions or mechanistic pathways involving C-H activation would be applicable.

Aqueous solutions of amines are the most established technology for capturing carbon dioxide (CO₂) from industrial flue gases. bellona.orghw.ac.uk While primary and secondary amines react with CO₂ to form carbamates, tertiary amines like triethylamine lack the N-H proton necessary for this pathway. Instead, they are proposed to act as base catalysts, promoting the hydration of CO₂ to form bicarbonate and a protonated amine. utwente.nlutwente.nl

The reaction kinetics of CO₂ with various tertiary amines in aqueous solutions have been studied extensively. utwente.nl The reaction order is typically found to be close to one for the amine. utwente.nl Studying this reaction with this compound would allow for a KIE analysis to test the proposed base catalysis mechanism. If the abstraction of a proton from the water molecule by the amine is part of the rate-determining step, a solvent isotope effect would be prominent, but a KIE on the amine itself would provide insight into the transition state of the proton transfer.

Second-Order Reaction Rate Constants (k₂) for CO₂ with Aqueous Tertiary Amines at 293 K
AminepKa (298 K)k₂ (m³ kmol⁻¹ s⁻¹)
Triethanolamine (TEA)7.762.6
N-methyldiethanolamine (MDEA)8.526.1
Dimethylmonoethanolamine (DMMEA)9.2432
Diethylmonoethanolamine (DEMEA)9.7961

Data sourced from a kinetic study of carbon dioxide with tertiary amines in aqueous solution. utwente.nl The data illustrates the relationship between amine basicity (pKa) and reaction rate, providing context for where triethylamine would fit.

Hydrogen Exchange Processes

Hydrogen-deuterium exchange (HDX) studies are fundamental in elucidating the structural dynamics and solvent accessibility of molecules. acib.atlivecomsjournal.org In the context of this compound, investigating hydrogen exchange processes provides insights into the lability of the deuterium atoms on the ethyl groups and their potential involvement in reaction mechanisms. While direct studies on this compound are specific, the principles of HDX in amines are well-established. The exchange of hydrogens on the carbon atoms alpha to the nitrogen is a key area of interest. This process is often catalyzed by acid or base and is influenced by the electronic environment of the amine. stanford.eduresearchgate.net

The rate of hydrogen-deuterium exchange can be monitored using techniques like mass spectrometry (HDX-MS), which measures the mass increase as deuterium atoms are replaced by hydrogen atoms from the solvent. acib.atstanford.edukuleuven.be The kinetics of this exchange provide information about the conformational flexibility and local environment of the amine. kuleuven.be For this compound, such studies can reveal the relative rates of exchange at different positions on the ethyl chains, offering a detailed picture of its dynamic behavior in solution. Several amines have shown potential for deuterium enrichment through exchange with hydrogen, with factors like vapor pressure and exchange rates influencing their effectiveness.

Table 1: Factors Influencing Hydrogen-Deuterium Exchange in Amines

FactorDescription
Solvent Accessibility The degree to which the deuterated sites are exposed to the solvent (e.g., water) containing hydrogen. acib.at
pH of the Medium The exchange can be catalyzed by either acid or base. stanford.eduresearchgate.net
Temperature Higher temperatures generally increase the rate of exchange reactions.
Catalyst Presence Specific catalysts can significantly accelerate the rate of hydrogen exchange.
Molecular Structure The steric and electronic environment around the exchangeable deuterium atoms influences their lability.

Investigation of Reactive Intermediates and Transition States

The use of this compound is particularly valuable in identifying and characterizing transient species that are formed during a chemical reaction. These intermediates are often short-lived and difficult to detect, but their nature is critical to understanding the reaction mechanism.

In many photochemical and electrochemical reactions, tertiary amines like triethylamine can undergo single-electron transfer (SET) to form a radical cation. The use of this compound allows for the study of the subsequent reactions of this radical cation without the complication of proton loss from the alpha-carbon, as would occur with undeuterated triethylamine. The formation of a radical ion pair, consisting of the amine radical cation and a corresponding radical anion, is a key step in many of these processes. mdpi.com

The stability and reactivity of this radical ion pair can be influenced by the solvent and the nature of the electron acceptor. mdpi.com Isotope labeling with deuterium in this compound can affect the kinetics of subsequent steps, such as hydrogen atom transfer or fragmentation, providing evidence for the involvement of these radical ion pairs in the reaction pathway. For instance, in reactions where the amine radical cation is generated, the presence of deuterium can lead to a kinetic isotope effect, slowing down reactions that involve the cleavage of a C-D bond compared to a C-H bond.

The oxidation of tertiary amines can lead to the formation of iminium cations. youtube.com In the case of triethylamine, this would involve the loss of a hydride from one of the ethyl groups. With this compound, the corresponding deuterated iminium cation would be formed. The presence of this intermediate can be inferred from the products formed, which would retain the deuterium label at specific positions. Iminium ions are potent electrophiles and can react with various nucleophiles. nih.gov

Enammonium ions are another class of reactive intermediates that can be formed from tertiary amines. These species are isomeric with iminium cations and can be involved in rearrangement and addition reactions. Studies with this compound can help to distinguish between pathways involving iminium and enammonium intermediates by analyzing the distribution of deuterium in the final products. For example, the formation of a diethylvinylamine intermediate via an enammonium species has been proposed in certain reactions.

Nitrogen-centered radicals are highly reactive species that can participate in a variety of transformations, including hydrogen atom abstraction and addition to multiple bonds. nih.govthieme-connect.descripps.edu The generation of a nitrogen-centered radical from this compound would result in a species where the unpaired electron resides on the nitrogen atom. The subsequent reactivity of this radical would be influenced by the presence of the deuterium atoms on the ethyl groups.

For example, intramolecular hydrogen atom transfer (HAT) is a common reaction for nitrogen-centered radicals. In the case of the triethyl-d15-aminyl radical, this would involve the abstraction of a deuterium atom from one of the ethyl groups. The kinetic isotope effect associated with this process can provide strong evidence for the involvement of a nitrogen-centered radical intermediate. Copper-catalyzed reactions are often employed for the generation of nitrogen-centered radicals from amines. nih.gov The reactivity of these radicals can be harnessed for the formation of new carbon-nitrogen bonds. thieme-connect.de

Table 2: Reactive Intermediates from this compound and Their Probing Methods

Reactive IntermediateFormation PathwayProbing Method
Radical Cation Single-electron transfer (SET) Isotope labeling studies, kinetic isotope effects.
Iminium Cation Oxidation and loss of a deuteride (B1239839) ion Product analysis, trapping experiments with nucleophiles. nih.gov
Enammonium Ion Isomerization of iminium cation or deprotonation of radical cation Deuterium scrambling patterns in products.
Nitrogen-Centered Radical Homolytic cleavage of an N-X bond or oxidation nih.govscripps.eduKinetic isotope effect in H/D abstraction, trapping with radical scavengers.

Role of Triethyl D15 Amine in Catalysis Research and Applications

Triethyl-d15-amine as a Mechanistic Probe in Catalytic Cycles

The substitution of hydrogen with deuterium (B1214612) in this compound leads to a significant kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. This phenomenon makes this compound an exceptional mechanistic probe for elucidating the intricate steps of catalytic cycles. By comparing the reaction rates and outcomes with its non-deuterated counterpart, researchers can determine whether the cleavage of a C-H (or N-H) bond involving the amine is a rate-determining step.

In transition metal-catalyzed reactions, amines can act as ligands, bases, or reactants. When an amine is involved in proton transfer or C-H activation steps, the use of this compound can provide critical insights. For instance, a slower reaction rate with the deuterated amine suggests that the cleavage of a C-D bond is kinetically significant. This information is crucial for understanding how the catalyst, substrate, and amine interact at a molecular level, ultimately guiding the design of more efficient catalysts. Mechanistic investigations often reveal that a catalytic cycle involves several key transformations, such as the insertion of a substrate into a metal-catalyst bond, subsequent chemical modifications, and the final release of the product, regenerating the catalyst. nih.gov

Deuterated Amine Catalysis in Organic Synthesis

The application of deuterated amines, including this compound, extends to various organic transformations where they function as catalysts. The altered basicity and reactivity due to deuteration can influence product selectivity and reaction efficiency.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, often catalyzed by a basic amine. sci-hub.se In this reaction, the amine catalyst facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon. sci-hub.se The use of this compound in place of triethylamine (B128534) can help to elucidate the mechanism. If the initial proton abstraction is the rate-limiting step, a primary KIE would be observed, resulting in a slower reaction rate. This allows for a more detailed understanding of the reaction kinetics and the role of the base in the catalytic cycle. While primary and secondary amines are common catalysts, tertiary amines like triethylamine can also be employed. sci-hub.seresearchgate.net

Table 1: Key Features of Knoevenagel Condensation

FeatureDescription
Reactants Aldehyde or ketone and a compound with an active methylene group.
Catalyst Typically a basic amine (primary, secondary, or tertiary). sci-hub.seresearchgate.net
Product An α,β-unsaturated compound, formed via a condensation reaction involving the loss of a water molecule. sci-hub.se
Mechanistic Insight Use of deuterated amines can reveal if proton abstraction is the rate-determining step.

Tertiary amines are widely used as catalysts in the production of polyurethanes, where they accelerate the reaction between isocyanates and polyols. gvchem.compoliuretanos.com.br These catalysts activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. poliuretanos.com.br The catalytic activity of tertiary amines in this process is influenced by their basicity and steric structure. gvchem.com Employing this compound can help to probe the reaction mechanism, particularly if proton transfer steps involving the amine or other components are crucial. In the formation of polyurethane foams, amine catalysts balance the gelling (polymerization) and blowing (gas-forming) reactions. americanchemistry.com

In the context of epoxy resins, amines function as curing agents, facilitating the cross-linking of the resin to form a rigid polymer network. researchgate.net While primary and secondary amines are more common, the principles of catalysis can be studied using deuterated analogues to understand the curing kinetics and mechanism.

Triethylamine is a common base used in dehydrohalogenation reactions to eliminate a hydrogen halide from a substrate, leading to the formation of an alkene. The use of this compound can provide evidence for the E2 elimination mechanism, where the C-H bond cleavage and the departure of the leaving group occur simultaneously. A significant KIE would support this concerted pathway.

The Swern oxidation is a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered organic base, typically triethylamine. wikipedia.org The role of the base is to deprotonate an intermediate alkoxysulfonium ion to form a sulfur ylide, which then decomposes to the carbonyl product. wikipedia.org Using this compound in this reaction can help to determine if this deprotonation step is rate-limiting. wikipedia.orgyoutube.com

Table 2: Role of Triethylamine in Swern Oxidation

StepDescription
Activation DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. wikipedia.org
Alcohol Addition The alcohol attacks the activated sulfur species. wikipedia.org
Deprotonation Triethylamine removes a proton alpha to the sulfur, forming a sulfur ylide. wikipedia.orgyoutube.com
Product Formation The ylide undergoes intramolecular rearrangement to yield the carbonyl compound and dimethyl sulfide. wikipedia.org

Catalysis in Polymerization Processes (e.g., Polyurethane Formation, Epoxy Resins)

Ligand Design and Catalyst Performance Evaluation

In transition metal catalysis, ligands play a pivotal role in determining the catalyst's activity, selectivity, and stability. While this compound itself is a simple ligand, the principles of using deuterated compounds are highly relevant to ligand design. By strategically placing deuterium atoms on a more complex ligand, researchers can probe its interaction with the metal center and its role in the catalytic cycle. For example, if a ligand is involved in proton-coupled electron transfer or assists in substrate activation through hydrogen bonding, isotopic labeling can provide invaluable mechanistic information. This knowledge can then be used to design more effective ligands that enhance catalyst performance for specific applications.

Heterogeneous and Homogeneous Catalysis Considerations

Catalysis can be broadly classified into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase. savemyexams.comwikipedia.org this compound can be utilized in studies of both types of catalysis.

In homogeneous catalysis , where the catalyst and reactants are dissolved in the same solvent, this compound can be used to probe reaction mechanisms as described in the preceding sections. The insights gained are directly applicable to understanding the molecular-level interactions in the solution phase.

In heterogeneous catalysis , reactions occur at the surface of a solid catalyst. wikipedia.org Amines can be grafted onto solid supports, such as silica, to create heterogeneous catalysts. acs.org These supported amine catalysts are used in various reactions, including Knoevenagel condensations. acs.org By using a supported version of this compound, it is possible to study the mechanism of surface-catalyzed reactions and to differentiate between reaction pathways that may not be accessible in a homogeneous system. The ease of separation of heterogeneous catalysts from the reaction mixture is a significant advantage in industrial processes. nih.gov

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

AspectHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase. savemyexams.comCatalyst and reactants are in different phases. wikipedia.org
Catalyst Separation Often difficult and costly. nih.govGenerally straightforward. nih.gov
Activity/Selectivity Can be very high and tunable.Can be limited by mass transfer and surface phenomena. nih.gov
Mechanistic Studies Spectroscopic methods are readily applicable.Surface-specific analytical techniques are required.

Theoretical and Computational Investigations of Triethyl D15 Amine Systems

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the fundamental properties of molecules like Triethyl-d15-amine. These computational approaches allow for the detailed analysis of molecular structure, vibrational frequencies, and electronic properties.

Ab initio and DFT calculations have been successfully employed to study a variety of amines and their derivatives. nih.gov For instance, theoretical investigations of triazenes derived from cyclic amines have utilized Hartree-Fock (HF) and DFT methods with the 6-31G* basis set to optimize geometries and calculate vibrational frequencies, showing good agreement with experimental data. nih.gov Such studies provide a foundation for understanding the structural and spectroscopic characteristics of related amine compounds.

In the context of larger systems, large-scale ab initio calculations have been performed on ionic liquids, demonstrating the feasibility of applying these computationally intensive methods to complex chemical environments. rsc.org Furthermore, DFT calculations have been instrumental in exploring the reaction mechanisms of various chemical transformations, including those involving organic radicals and the activation of nitrosamines. nrel.govfrontiersin.org For example, the M06-2X functional with the def2-TZVP basis set has been shown to provide a good balance of accuracy and efficiency for calculating the properties of organic radicals. nrel.gov

While specific quantum chemical studies focusing exclusively on this compound are not extensively detailed in the provided results, the established methodologies for other amines are directly applicable. These methods can predict key parameters such as bond lengths and angles. For instance, calculations on aliphatic amines have shown that the C-N bond length is typically around 1.47 Å and that this bond elongates upon protonation. mdpi.com Similar calculations for this compound would provide valuable insights into its structure and reactivity.

Table 1: Representative Quantum Chemical Methods and Their Applications

Computational Method Basis Set Application Reference
Hartree-Fock (HF) 6-31G* Geometry optimization and vibrational frequencies of triazenes nih.gov
Density Functional Theory (DFT) 6-31G* Geometry optimization and vibrational frequencies of triazenes nih.gov
M06-2X def2-TZVP Calculation of geometries, enthalpies, and free energies of organic radicals nrel.gov
Ab Initio Methods Not Specified Large-scale calculations of ionic liquids rsc.org

Modeling of Isotopic Effects and Reaction Energetics

The substitution of hydrogen with deuterium (B1214612) in this compound introduces isotopic effects that can significantly influence reaction rates and equilibria. Modeling these effects provides crucial insights into reaction mechanisms and energetics. The study of kinetic isotope effects (KIEs) is a fundamental tool in physical organic chemistry for elucidating the transition state of a reaction. wikipedia.org A KIE is the ratio of the rate constant for a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org

Isotopic substitution primarily affects the vibrational frequencies of the molecule, with heavier isotopes having lower vibrational frequencies. wikipedia.org This difference in zero-point energy can lead to a slower reaction rate for the heavier isotopologue as more energy is required to reach the transition state. wikipedia.org

Modeling frameworks have been developed to integrate KIEs into kinetic and isotopic models of metabolic systems, allowing for a system-wide understanding of their impact. d-nb.info These models can account for the effects of isotopic tracers like 2H, 13C, and 15N on metabolite concentrations and reaction fluxes. d-nb.info For amine oxidation, solvent isotope effects have been combined with substrate isotope effects to probe reaction mechanisms. nih.gov For example, the 15N isotope effect in amino acid oxidation was found to be sensitive to pH and the solvent (H2O vs. D2O), which was explained by the equilibrium isotope effect on the pKa of the amine group. nih.gov

In the context of this compound, deuteration of the ethyl groups would be expected to exhibit secondary KIEs in reactions where the C-D bonds are not broken in the rate-determining step. These secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) depending on the change in hybridization at the carbon centers during the reaction. wikipedia.org For example, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE. wikipedia.org

Computational modeling can also be used to predict reaction energetics. For instance, quantum chemical calculations have been used to determine the free energy profiles for the activation of nitrosamines, revealing differences between carcinogenic and non-carcinogenic compounds. frontiersin.org Similar modeling of this compound and its reactions would provide valuable data on reaction barriers and the stability of intermediates.

Table 2: Examples of Isotope Effects in Chemical Reactions

Isotope Effect Type System Observed Effect Reference
Kinetic Isotope Effect (KIE) General Change in reaction rate upon isotopic substitution. wikipedia.org wikipedia.org
15N Isotope Effect Amino Acid Oxidation pH and solvent dependent, corrected value of 0.9963 ± 0.0016. nih.gov nih.gov
Deuterium Isotope Effect Proline Oxidation kH/kD of 5.6 on kcat/Km, decreased to 3.4 in D2O. nih.gov nih.gov
Binding Isotope Effect (BIE) [5'-3H2]thymidine BIE of 6.0%, indicating weaker C-H bonds in the Michaelis complex. nih.gov nih.gov

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for identification and characterization. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and mass spectra.

DFT and ab initio calculations are commonly used to predict vibrational frequencies. nih.gov The calculated frequencies, after appropriate scaling, often show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. nih.gov For this compound, the substitution of hydrogen with deuterium will cause a significant shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in unlabeled triethylamine (B128534). These shifts can be accurately predicted using quantum chemical calculations.

While specific predictions for this compound are not available in the provided search results, the methodologies are well-established. For example, theoretical calculations on triazenes derived from cyclic amines have successfully predicted their infrared spectra. nih.gov

In mass spectrometry, the molecular weight of this compound is 116.28 g/mol due to the presence of fifteen deuterium atoms. scbt.com This represents a mass shift of +15 compared to unlabeled triethylamine. sigmaaldrich.com Computational modeling can also help in predicting fragmentation patterns in mass spectrometry, although this is not explicitly covered in the provided results.

NMR spectroscopy is another key technique for characterizing this compound. The complete deuteration of the ethyl groups will result in the absence of proton signals in the 1H NMR spectrum. The 13C NMR spectrum will show signals for the carbon atoms, but the coupling to deuterium (a spin-1 nucleus) will result in more complex splitting patterns compared to coupling with protons. Furthermore, 2H (deuterium) NMR can be used to directly observe the deuterium nuclei.

Table 3: Predicted Spectroscopic Properties of this compound

Spectroscopic Technique Predicted Signature Reference
Mass Spectrometry Molecular Weight: 116.28 g/mol, Mass shift of M+15 compared to unlabeled triethylamine. scbt.comsigmaaldrich.com scbt.comsigmaaldrich.com
Infrared Spectroscopy Significant shifts in vibrational frequencies of C-D bonds compared to C-H bonds. nih.gov
1H NMR Spectroscopy Absence of proton signals.
13C NMR Spectroscopy Signals for carbon atoms with complex splitting due to coupling with deuterium.
2H NMR Spectroscopy Direct observation of deuterium nuclei.

Computational Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand the relationship between the structure of a molecule and its chemical reactivity. For this compound, these methods can elucidate how its electronic structure, steric properties, and the presence of deuterium isotopes influence its behavior in chemical reactions.

The protonation of amines, a key aspect of their reactivity in many environments, can also be studied computationally. Quantum chemical calculations have indicated that the protonation of aliphatic amines leads to an increase in the C-N bond length and can alter the nature of their coordination to metal surfaces. mdpi.com

Furthermore, computational studies can model reaction pathways and transition states, providing a detailed picture of structure-reactivity relationships. For example, research on the design of novel aluminum precursors has utilized computational methods to understand the relationship between molecular structure and decomposition temperature. Similarly, computational insights have been used to guide the development of new catalysts and to understand selectivity in organic reactions. patonlab.com

While specific computational studies on the structure-reactivity relationships of this compound are not detailed in the provided search results, the established computational methodologies for other amines and related compounds are directly applicable. Such studies would provide valuable information on how the deuteration of the ethyl groups affects the reactivity of the amine, for instance, through steric or electronic effects.

Atmospheric Chemistry Modeling of Amines and Degradation Products

Atmospheric chemistry models are essential for understanding the fate of amines, including triethylamine and its deuterated analogue, once they are released into the atmosphere. These models incorporate various chemical and physical processes to predict the transformation and transport of these compounds and their degradation products.

Amines are emitted into the atmosphere from various sources and can participate in new particle formation and growth. acs.orgresearchgate.net The atmospheric degradation of amines is primarily initiated by reaction with hydroxyl (OH) radicals, but reactions with ozone and nitrate (B79036) radicals can also be important. nilu.comacs.org

The oxidation of triethylamine (TEA) in the atmosphere leads to the formation of a variety of products. In the gas phase, photo-oxidation can produce amides, such as diethylacetamide. researchgate.net Autoxidation has also been identified as a significant pathway for TEA, leading to the formation of highly oxygenated compounds. acs.org In the aqueous phase of atmospheric aerosols, the oxidation of TEA by OH radicals can produce smaller aminium ions, such as diethylaminium and ethylaminium, as well as ammonium (B1175870) ions. acs.org

Comprehensive atmospheric chemistry models, such as CAABA/MECCA and EMAC, are used to simulate these complex processes. copernicus.orgdlr.decopernicus.org These models include detailed chemical mechanisms that describe the gas-phase, aqueous-phase, and heterogeneous reactions of a wide range of atmospheric constituents. copernicus.org They can be used to predict the concentrations of amines and their degradation products, as well as their impact on air quality and climate.

For this compound, atmospheric chemistry modeling would be crucial for understanding how its deuteration affects its degradation pathways and the products formed. The kinetic isotope effects associated with the C-D bonds could alter the rates of the initial reactions with oxidants, potentially leading to a longer atmospheric lifetime or a different product distribution compared to unlabeled TEA. However, specific modeling studies on this compound were not found in the provided search results.

Table 4: Key Processes in the Atmospheric Chemistry of Triethylamine

Process Description Key Products Reference
Gas-Phase Oxidation Reaction with OH radicals, ozone, and nitrate radicals. nilu.comacs.org Diethylacetamide, highly oxygenated compounds. acs.orgresearchgate.net nilu.comacs.orgresearchgate.net
Aqueous-Phase Oxidation Reaction with OH radicals in atmospheric water droplets. acs.org Diethylaminium, ethylaminium, ammonium ions. acs.org acs.org
Autoxidation A rapid oxidation pathway leading to highly functionalized products. acs.org Highly oxygenated molecules. acs.org acs.org
New Particle Formation Amines can participate in the formation of new aerosol particles. acs.orgresearchgate.net Aerosol particles. acs.orgresearchgate.net acs.orgresearchgate.net

Advanced Applications of Triethyl D15 Amine in Chemical and Biological Systems

Biomedical Research and Drug Development

In the pharmaceutical and biomedical arenas, the precision offered by stable isotope labeling is critical. Triethyl-d15-amine is a key compound in this field, enabling more accurate and detailed studies of drug candidates and their interactions with biological systems.

The study of pharmacokinetics (PK)—what the body does to a drug—and the elucidation of its metabolic pathways are fundamental to drug development. Using a deuterated compound like this compound as a tracer for its non-labeled counterpart, triethylamine (B128534), allows researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of the compound.

When this compound is co-administered with triethylamine, its distinct mass allows it to be clearly identified and quantified by mass spectrometry. This enables researchers to follow the metabolic fate of the parent compound and identify its various metabolites. For instance, studies on other compounds have successfully used similar methodologies to identify oxidative and glucuronide conjugation metabolites. mdpi.com This approach provides a complete profile of how a drug is processed and eliminated by the body, which is critical for understanding its efficacy and potential for accumulation. mdpi.com The use of such tracers is essential for constructing a full pharmacokinetic profile, as has been demonstrated in studies of other amines where plasma concentrations and urinary excretion are measured over time. nih.gov

The development of deuterated pharmaceutical agents is an emerging strategy to improve the therapeutic properties of existing drugs. ckisotopes.com The core principle behind this approach is the "kinetic isotope effect." The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because many drug metabolism processes, often mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, substituting hydrogen with deuterium can slow down these metabolic reactions. pharmgkb.org

This metabolic slowdown can confer several therapeutic advantages:

Improved Metabolic Profile: Slower metabolism can reduce the formation of unwanted or reactive metabolites, potentially leading to fewer side effects. ckisotopes.com

Increased Half-Life: A reduced rate of metabolism can extend the time the drug remains at a therapeutic concentration in the body, which may allow for less frequent dosing. ckisotopes.com

Enhanced Oral Bioavailability: For some drugs that undergo significant metabolism in the digestive tract before reaching systemic circulation, deuteration can increase the amount of the active drug that is absorbed. ckisotopes.com

By strategically replacing hydrogens with deuterium, as in this compound, medicinal chemists can create new chemical entities with potentially superior pharmacokinetic properties compared to their non-deuterated analogues. ckisotopes.comgoogle.com

One of the most widespread and critical applications of this compound is its use as a stable isotope-labeled (SIL) internal standard in bioanalytical assays. acanthusresearch.com In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added in a known quantity to all samples, including calibration standards and unknown subject samples, before they are processed. fda.govbioanalysis-zone.com

This compound is an ideal IS for the quantification of triethylamine for several reasons:

Chemical and Physical Similarity: It behaves almost identically to the non-labeled analyte (triethylamine) during sample extraction and chromatographic separation. acanthusresearch.com

Mass Distinction: Its higher molecular weight due to the 15 deuterium atoms allows a mass spectrometer to easily distinguish it from the analyte. acanthusresearch.com

Correction for Variability: Its primary function is to correct for variability and inconsistencies that can occur during sample preparation and analysis, including matrix effects where other molecules in the sample (e.g., in blood or plasma) can interfere with the measurement. acanthusresearch.comfda.gov

The use of a SIL internal standard like this compound has been shown to significantly improve the accuracy, precision, and reproducibility of bioanalytical methods. acanthusresearch.com The stability of the deuterium labels is crucial; they must be on non-exchangeable positions to be effective. acanthusresearch.com

Characteristic Description Importance in Bioanalysis
Chemical Similarity The SIL standard has nearly identical chemical and physical properties to the analyte.Ensures co-elution in chromatography and similar behavior during sample extraction, leading to accurate correction. acanthusresearch.com
Mass Difference The standard is heavier than the analyte due to the presence of stable isotopes (e.g., D, ¹³C, ¹⁵N).Allows the mass spectrometer to differentiate between the standard and the analyte for independent quantification. acanthusresearch.com
Isotopic Purity The SIL standard should contain minimal to non-detectable levels of the unlabeled analyte.Prevents the standard from artificially inflating the measured amount of the analyte, ensuring accuracy at low concentrations. acanthusresearch.com
Label Stability Isotopes are placed on positions in the molecule where they will not exchange with protons from the solvent or matrix.Guarantees that the mass difference is maintained throughout the analytical process, which is essential for reliable results. acanthusresearch.com

Development of Deuterated Pharmaceutical Agents

Environmental Fate and Transport Studies

The principles that make this compound valuable in biomedical research also apply to environmental science, where it can be used to trace the journey and breakdown of chemicals in the ecosystem.

If triethylamine is a component of an industrial pollutant or an agrochemical formulation, understanding its environmental fate is crucial for risk assessment. This compound can be used as a tracer in controlled studies to track the transport and degradation of triethylamine in soil, water, and air. By introducing a known amount of the labeled compound, scientists can monitor its movement through different environmental compartments and measure its degradation rate under various conditions.

Data on the parent compound, triethylamine, suggests it does not bioaccumulate, having a low bioconcentration factor (BCF) of less than 0.5. Studies using this compound could precisely validate such parameters in complex ecosystems and provide clear data on persistence and potential for transport, aiding in the development of accurate environmental models.

Post-combustion carbon capture is a critical technology for reducing greenhouse gas emissions from industrial sources like power plants. powereng.com Many of these systems utilize amine-based solvents to chemically absorb carbon dioxide (CO₂) from flue gas. bellona.orgshell.com The process involves an absorption phase where the amine solution captures CO₂ and a regeneration phase where the solution is heated to release the pure CO₂, allowing the amine to be recycled. powereng.combellona.org

The efficiency, cost, and environmental impact of this technology are heavily dependent on the stability of the amine solvent. gnest.org Amine degradation can lead to a loss of efficiency and the emission of potentially harmful byproducts. bellona.org this compound serves as an essential research tool in this field. By introducing it as a tracer into a pilot-scale carbon capture system using triethylamine, researchers can:

Accurately measure the rate of amine degradation under operational conditions.

Trace the pathways of amine loss, whether through thermal decomposition or reactions with flue gas components.

Quantify the emission of the amine solvent into the atmosphere.

This data is invaluable for optimizing the carbon capture process, developing more stable amine solvents, and ensuring the environmental safety of the technology. gnest.org

Process Step Description Role of Amine Solvent
1. Cooling & Pre-treatment Flue gas from a power plant is cooled and scrubbed to remove impurities like SOx and NOx. powereng.comProtects the amine solvent from rapid degradation caused by these contaminants. powereng.com
2. CO₂ Absorption The cooled flue gas enters an absorption column where it contacts the "lean" amine solution.The amine chemically reacts with and absorbs CO₂ from the gas stream. bellona.orgshell.com
3. Solvent Regeneration The "rich" amine solvent, now loaded with CO₂, is pumped to a stripping column and heated.The heat breaks the chemical bond between the amine and CO₂, releasing a pure stream of CO₂. powereng.com
4. CO₂ Compression The released CO₂ is purified, compressed, and transported for utilization or long-term storage. powereng.comThe regenerated "lean" amine solvent is cooled and recycled back to the absorption column.

Tracing of Agrochemicals and Pollutants

Materials Science and Polymer Chemistry

This compound, a deuterated isotopologue of triethylamine, serves as a valuable tool in materials science and polymer chemistry. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are leveraged to enhance material stability and to probe molecular structures and dynamics.

Impact on Polymer Properties and Stability

The incorporation of deuterium into organic molecules, a process known as deuteration, can have a significant impact on the properties of polymers. resolvemass.ca The primary reason for this is the kinetic isotope effect, which stems from the mass difference between deuterium and hydrogen (protium). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond. unam.mx This fundamental difference leads to enhanced stability in materials where these bonds are present. resolvemass.caunam.mx

Table 1: Effects of Deuteration on Polymer Properties

PropertyImpact of DeuterationScientific RationaleCitation
Thermal Stability IncreasedThe Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, requiring more energy to break. unam.mx
Degradation Resistance EnhancedSlower rates of chemical reactions involving C-D bond cleavage due to the kinetic isotope effect. isotope.com
Spectroscopic Signature AlteredDifferences in vibrational frequencies between C-D and C-H bonds provide a unique signature for analysis. resolvemass.caacs.org
Neutron Scattering Contrast HighSignificant difference in neutron scattering lengths between deuterium and protium (B1232500) allows for detailed structural analysis. sine2020.eueuropa.euacs.org

Deuterium Labeling for OLED Material Characterization

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), device longevity and efficiency are paramount. Deuteration of the organic materials used in OLEDs has emerged as a key strategy for achieving significant performance improvements. clearsynthdeutero.com The incorporation of deuterium into the organic layers enhances the stability of the molecules, leading to a longer operational lifespan for the device. clearsynthdeutero.comzeochem.comzeochem.com

This compound can be used as a reagent or building block in the synthesis of these advanced OLED materials. zeochem.com The enhanced stability conferred by deuteration is especially crucial for blue-emitting OLEDs, which have historically been the most delicate and least stable components in display technology. zeochem.comzeochem.com By replacing C-H bonds with stronger C-D bonds, degradation pathways within the emissive layer are slowed, resulting in more efficient and vibrant displays with reduced energy consumption. isotope.comclearsynthdeutero.com

Table 2: Advantages of Deuterium Labeling in OLEDs

AdvantageDescriptionCitation
Enhanced Stability Deuterated organic molecules are more resistant to degradation, slowing the formation of non-emissive sites. isotope.comclearsynthdeutero.com
Improved Efficiency Reduced energy loss from molecular breakdown pathways leads to higher quantum efficiency and brighter displays. isotope.comclearsynthdeutero.com
Extended Lifespan The overall operational lifetime of the OLED device is significantly prolonged due to the increased stability of its components. clearsynthdeutero.comzeochem.com
Advanced Characterization Enables precise tracking and analysis of labeled compounds to understand and optimize device performance and charge transport. clearsynthdeutero.com
Innovation in Emitters Supports the development of higher-performing and more stable emitters, particularly for the challenging blue-light spectrum. isotope.comzeochem.com

Elucidation of Biosynthetic Pathways

The study of how living organisms produce complex natural products is a fundamental area of biochemistry and chemical biology. Deuterium-labeled compounds, including this compound, are powerful tools for the elucidation of these intricate biosynthetic pathways. unam.mxfuture4200.com The core principle involves using the deuterium atoms as a "heavy" label that can be traced through a series of metabolic reactions.

In a typical study, a deuterated precursor is administered to a biological system, such as a cell culture or organism. As the organism's metabolic machinery processes the precursor, the deuterium label is incorporated into various intermediates and the final natural product. acs.org Researchers can then isolate these compounds and use highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the presence and location of the deuterium atoms. unam.mxacs.org

By mapping which molecules become labeled, scientists can piece together the step-by-step sequence of a biosynthetic pathway. nih.govresearchgate.net this compound can serve as a deuterated internal standard in such experiments, which is crucial for the accurate quantification of metabolites by correcting for variations during sample preparation and analysis. unam.mxclearsynth.com This precise tracing and quantification allows for the identification of previously unknown intermediates and enzymatic reactions, providing a detailed map of how natural products are synthesized. nih.gov

Table 3: General Workflow for Pathway Elucidation Using Deuterated Tracers

StepDescriptionKey TechniquesCitation
1. Administration A deuterium-labeled substrate (e.g., a deuterated amino acid or precursor) is introduced into the biological system.Cell Culture, Organism Feeding
2. Metabolism The organism's enzymes process the labeled substrate, incorporating the deuterium into downstream metabolic products.In vivo/In vitro assays nih.govresearchgate.net
3. Extraction Metabolites, including potential intermediates and the final product, are extracted and purified from the biological matrix.Chromatography (LC, GC) mdpi.com
4. Detection & Analysis The mass and structure of the extracted compounds are analyzed to identify which molecules contain the deuterium label.Mass Spectrometry (MS), NMR Spectroscopy unam.mxacs.org
5. Pathway Mapping The pattern of deuterium incorporation is used to deduce the sequence of reactions and intermediates in the biosynthetic pathway.Data Analysis, Isotope Pattern Interpretation

Challenges and Future Directions in Triethyl D15 Amine Research

Development of More Efficient and Selective Deuteration Methods

A significant challenge in the field is the development of deuteration methods that are not only efficient but also highly selective and scalable. nih.gov Current methods often rely on expensive catalysts or harsh reaction conditions. Future research is focused on creating more economical and environmentally benign processes.

Key areas of development include:

Catalytic Hydrogen Isotope Exchange (HIE): There is a growing interest in HIE reactions that use inexpensive and safe deuterium (B1214612) sources like deuterium oxide (D₂O). nih.gov The development of robust and reusable heterogeneous catalysts, such as nanostructured iron catalysts, allows for the selective deuteration of various organic molecules, including heterocycles, under scalable conditions. nih.gov This approach represents a significant improvement over methods requiring pressurized deuterium (D₂) gas and precious metal catalysts like iridium or palladium. nih.govmarquette.edu

Transfer Deuteration: Catalytic transfer deuteration is an emerging technique that avoids the direct use of D₂ gas. marquette.edu These methods use deuterium donors in conjunction with a catalyst to achieve high levels of deuterium incorporation. While highly selective, expanding the substrate scope and catalyst efficiency remains an active area of research. marquette.edu

Cost-Effective Reagents: The synthesis of Triethyl-d15-amine often starts with deuterated building blocks. A common approach involves using commercially available deuterated reagents. nih.gov However, the cost of these starting materials can be prohibitive for large-scale synthesis. Research into cheaper and more direct deuteration pathways for amines is crucial. nih.govresearchgate.net

A comparison of general deuteration strategies is presented below.

MethodDeuterium SourceCatalyst ExampleAdvantagesChallenges
Catalytic H/D Exchange D₂ GasIridium-based complexesHigh efficiency for specific substratesRequires pressurized, flammable gas; often uses expensive precious metals. marquette.edu
Heterogeneous Catalysis D₂ONanostructured IronScalable, uses inexpensive D₂O, catalyst can be recycled. nih.govMay require high temperatures or pressures; catalyst optimization needed for broad applicability.
Transfer Deuteration D₂O, Formic Acid-d₂Iridium or Boron catalystsAvoids D₂ gas, offers new selectivity. marquette.eduCatalyst development is ongoing; substrate scope can be limited.
Reductive Deuteration EtOD-d1, D₂OSodium, SmI₂Good for specific functional groups (e.g., activated alkenes). researchgate.netStoichiometric reductants generate waste; may lack broad applicability to amines.

Expanding the Scope of Mechanistic Probes

This compound is a valuable tool for elucidating reaction mechanisms, primarily through the deuterium kinetic isotope effect (DKIE). When a C-H bond is cleaved in the rate-determining step of a reaction, replacing hydrogen with deuterium (to give a C-D bond) slows the reaction down. The magnitude of this effect provides insight into the transition state of the reaction. nih.gov

Future directions in this area include:

Metabolic Pathway Elucidation: In drug discovery, deuterated compounds are used as metabolic tracers to understand how drugs are broken down in the body. wiseguyreports.com By using this compound in studies where triethylamine (B128534) is a catalyst or reagent, researchers can track its fate and involvement in side reactions or degradation pathways.

Complex Reaction Networks: Expanding the use of deuterated probes to study complex, multi-step catalytic cycles. By selectively labeling different positions, it becomes possible to pinpoint specific bond-breaking and bond-forming events in intricate chemical transformations.

Surface Chemistry and Catalysis: Using this compound to probe mechanisms in heterogeneous catalysis, where it can be used to study the interaction of amines with catalyst surfaces and identify the active sites involved in reactions like polyurethane foam formation or epoxy resin curing. atamanchemicals.com

Advancements in Analytical Sensitivity for Deuterated Compounds

The accurate detection and quantification of deuterated compounds like this compound are paramount to their use. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques. ckisotopes.com

Challenges and future advancements are focused on:

Isotope Dilution Mass Spectrometry (IDMS): The use of stable isotope-labeled internal standards, such as this compound, allows for highly precise and accurate quantification of the non-deuterated analyte by MS. ckisotopes.com Future work aims to push the limits of detection to quantify trace amounts of amines in complex matrices like environmental or biological samples. ckisotopes.comrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for distinguishing between compounds with very similar masses and for confirming the elemental composition of analytes and their metabolites. Continued improvements in HRMS instrumentation offer greater sensitivity and resolving power.

Minimizing Isotopic Crosstalk: Achieving high isotopic purity (e.g., >98 atom % D) is essential to prevent interference from partially deuterated species. Advances in purification techniques are needed to ensure the quality of deuterated standards. The development of analytical methods that can deconvolve signals from different isotopologues is also a key goal.

Integration of Computational and Experimental Approaches

Combining experimental work with computational modeling provides a much deeper understanding of the systems being studied. umanitoba.cawayne.edu This synergy is a major frontier in chemical research.

Future integration will likely involve:

Predictive Modeling: Using computational chemistry, such as Density Functional Theory (DFT), to predict the outcomes of deuteration, including reaction rates and the magnitude of the DKIE. wayne.edu These predictions can then guide experimental design, saving time and resources.

Mechanism Validation: Experimental results from studies using this compound can be used to validate and refine computational models of reaction transition states. wayne.edu For instance, an experimentally observed DKIE can be compared to the value calculated from a proposed transition state structure.

Spectroscopic Analysis: Computational methods can accurately predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman). This allows for more confident assignment of experimental spectra and a better understanding of the structure and bonding in deuterated molecules.

Emerging Applications in Novel Chemical Transformations

Beyond its traditional role as a mechanistic probe or internal standard, research is exploring the use of deuteration to create novel reactivity and function.

Altering Reaction Pathways: The DKIE can be exploited to alter the selectivity of a reaction. By slowing down an undesired metabolic pathway, deuteration can enhance the efficacy or reduce the toxicity of a drug candidate. nih.gov This "deuterium switch" approach is a major area of pharmaceutical research. nih.gov While this compound itself is not a drug, its use as a deuterated base or catalyst could potentially favor certain reaction pathways over others in complex synthetic sequences.

Novel Materials: Deuteration can subtly alter the physical properties of materials. Amine-rich nanoparticles, for example, are emerging as novel catalytic platforms. units.it Exploring how perdeuteration affects the properties and catalytic activity of such materials is a potential future research avenue.

Advanced Polymer Chemistry: Triethylamine is used as a catalyst in the formation of polymers like polyurethanes and epoxy resins. atamanchemicals.comwikipedia.org Using this compound could provide insights into polymerization mechanisms and potentially influence the final properties of the polymer by altering the kinetics of curing reactions.

Sustainable Synthesis of Deuterated Amines

The principles of green chemistry are increasingly important in all aspects of chemical synthesis, including the preparation of deuterated compounds.

Atom Economy: Developing synthetic routes that are more atom-economical is a key goal. This includes catalytic methods that minimize waste compared to stoichiometric reagents. nih.govresearchgate.net

Benign Solvents and Reagents: A major push is to replace hazardous reagents and solvents with more sustainable alternatives. The use of D₂O as a deuterium source instead of D₂ gas is a prime example. nih.gov Research into biocatalytic methods, which use enzymes to perform chemical transformations under mild, aqueous conditions, offers a promising route to sustainable amine synthesis. numberanalytics.com

Earth-Abundant Catalysts: Moving from precious metal catalysts (e.g., Pd, Rh, Ir) to catalysts based on earth-abundant and less toxic metals like iron is a significant trend in sustainable chemistry. nih.govnih.govresearchgate.net

Handling and Purification Challenges in Research Environments

The practical aspects of working with this compound present their own set of challenges.

Purification: Separating the fully deuterated this compound from any residual, partially deuterated isotopologues or protonated triethylamine is difficult due to their nearly identical physical properties. This often requires highly efficient fractional distillation or preparative chromatography, which can be complex and time-consuming. Ensuring high isotopic purity is critical for its use as an analytical standard. scbt.com

Handling and Safety: this compound shares the same fundamental chemical hazards as triethylamine. It is a flammable, corrosive, and toxic liquid with a strong, unpleasant odor. wikipedia.org It requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Furthermore, it is classified as a Dangerous Good for transport, which adds logistical and cost challenges for researchers. scbt.com

Hygroscopicity: The hydrochloride salt of triethylamine is hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.org This property is expected to be shared by the deuterated analogue, requiring storage in a dry, inert atmosphere to maintain its purity and integrity.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Triethyl-d15-amine with high isotopic purity?

  • Triethyl-d15-amine is synthesized via deuterium substitution in the ethyl groups of triethylamine. A common method involves reacting deuterated reagents (e.g., D2O or deuterated alkyl halides) with non-deuterated precursors under controlled conditions. For example, repeated H/D exchange using acidic or basic catalysts ensures complete deuteration . Characterization requires quantitative <sup>1</sup>H and <sup>2</sup>H NMR to confirm isotopic enrichment (>99 atom% D) and mass spectrometry (MS) to validate molecular integrity .

Q. How should researchers verify the isotopic purity of Triethyl-d15-amine in kinetic studies?

  • Isotopic purity is critical for minimizing experimental artifacts. Use quantitative <sup>2</sup>H NMR to measure deuterium incorporation ratios, complemented by high-resolution MS to detect residual protiated species. Calibration curves with standards of known isotopic composition improve accuracy. Cross-validate results using vibrational spectroscopy (e.g., FTIR) to identify C-D stretching modes (~2100–2200 cm<sup>-1</sup>) .

Q. What precautions are necessary when handling Triethyl-d15-amine in air-sensitive reactions?

  • Store the compound under inert gas (Ar/N2) in sealed containers to prevent deuteration loss via H/D exchange with atmospheric moisture. Use Schlenk lines or gloveboxes for aliquot preparation. Monitor reaction conditions (temperature, solvent polarity) to avoid unintended isotopic scrambling, especially in protic solvents .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of Triethyl-d15-amine influence its reactivity in organocatalytic reactions?

  • Deuteration alters reaction kinetics due to reduced zero-point energy in C-D bonds. For instance, in asymmetric catalysis, KIEs can slow proton-transfer steps, affecting enantioselectivity. Design experiments comparing rate constants (kH/kD) using deuterated vs. protiated amines under identical conditions. Use Eyring plots to quantify activation parameters and isotopic impacts on transition states .

Q. What analytical challenges arise when distinguishing Triethyl-d15-amine from its partially deuterated analogs in complex mixtures?

  • Co-elution of isotopic isomers in chromatography complicates analysis. Employ high-resolution mass spectrometry (HRMS) with isotopic pattern deconvolution or <sup>13</sup>C-coupled NMR to resolve overlapping signals. For mixtures, tandem MS (MS/MS) with collision-induced dissociation (CID) can differentiate structural isomers based on fragmentation pathways .

Q. How can researchers reconcile contradictory data on the stability of Triethyl-d15-amine in long-term storage studies?

  • Contradictions often stem from differences in storage conditions (e.g., temperature, light exposure) or analytical methods. Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Use multivariate analysis (e.g., PCA) to correlate degradation products (e.g., protiated amines) with environmental variables. Validate findings against controlled reference samples .

Q. What strategies optimize the use of Triethyl-d15-amine as an internal standard in quantitative metabolomics?

  • Ensure the compound’s physicochemical properties (e.g., ionization efficiency in LC-MS) match target analytes. Perform spike-and-recovery experiments in biological matrices (e.g., plasma, cell lysates) to assess matrix effects. Normalize data using isotope dilution techniques, correcting for signal suppression/enhancement .

Q. How does deuteration of Triethyl-d15-amine affect its solvation dynamics in non-aqueous solvents?

  • Deuterated amines exhibit altered hydrogen-bonding strengths and solvation shell structures. Use molecular dynamics (MD) simulations parameterized with deuterium-specific force fields to model solvent interactions. Experimentally, measure diffusion coefficients via pulsed-field gradient (PFG) NMR and compare with protiated analogs .

Methodological Guidelines

  • Synthesis & Characterization : Prioritize protocols with explicit deuterium source documentation (e.g., D2O purity) and multi-technique validation .
  • Data Interpretation : Address isotopic anomalies by integrating computational models (e.g., DFT for KIEs) and experimental validation .
  • Reporting Standards : Follow IUPAC nomenclature for deuterated compounds and disclose all analytical parameters (e.g., NMR acquisition times, MS resolution) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.